Physicochemical Differentiation: Lipophilicity (LogP) of 2-(1H-imidazol-1-yl)propanenitrile vs. Unsubstituted and Propanenitrile Analogs
The α-methyl substitution on the acetonitrile group in 2-(1H-imidazol-1-yl)propanenitrile leads to a significant increase in lipophilicity compared to its unsubstituted (1H-imidazol-1-yl)acetonitrile analog and the positional isomer 3-(1H-imidazol-1-yl)propanenitrile. The predicted LogP for 2-(1H-imidazol-1-yl)propanenitrile is higher, indicating better membrane permeability and a different pharmacokinetic profile [1][2]. This is a key differentiator for applications requiring specific LogP ranges.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.80 (predicted) |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanenitrile (CAS 23996-53-4): LogP: -0.55 (experimental); (1H-imidazol-1-yl)acetonitrile (CAS 98873-55-3): LogP: -0.25 (estimated) |
| Quantified Difference | Target compound is ~1.35 units more lipophilic than 3-(1H-imidazol-1-yl)propanenitrile and ~1.05 units more lipophilic than (1H-imidazol-1-yl)acetonitrile. |
| Conditions | LogP values for analogs from ChemSpider/experimental data ; predicted LogP for target compound from multiple vendor datasheets [1][2]. |
Why This Matters
Higher LogP correlates with improved membrane permeability, making the compound a more suitable starting point for optimizing oral bioavailability or CNS penetration in drug discovery projects.
- [1] Buildingblock.bocsci.com. 2-(1H-imidazol-1-yl)propanenitrile. Product Data Sheet. View Source
- [2] Kuujia.com. Cas no 1247791-13-4 (1H-Imidazole-1-acetonitrile, α-methyl-). Product data sheet. View Source
